![molecular formula C12H8F6N2S B2597315 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 937631-44-2](/img/structure/B2597315.png)

5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

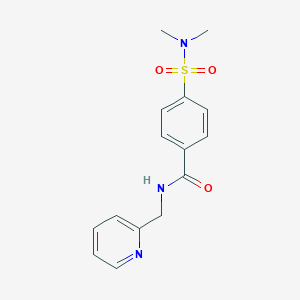

5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine, also known as BTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTAA is a thiazole-based compound that has unique properties, making it suitable for use in different scientific research applications.

科学的研究の応用

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea , abbreviated as Schreiner’s thiourea, is a powerful organocatalyst. It activates substrates and stabilizes developing negative charges (e.g., oxyanions) during reactions by employing explicit double hydrogen bonding. Researchers have extensively used it to promote organic transformations .

- 3,5-Bis(trifluoromethyl)phenyl isocyanate has been employed for chemical derivatization of amino-functionalized model surfaces. It reacts exothermically with 4-pyrrolidinopyridine, leading to useful derivatives .

- Similarly, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is utilized for derivatizing self-assembled monolayers and other functionalized surfaces, including amino thiolate on gold, amino siloxane on silicon, and polyethylene foils and films .

- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether serves as a diarylprolinol silyl ether organocatalyst. It enables various bond-forming reactions (C-C, C-N, C-O, C-S, and C-Hal) with high yields and excellent enantiocontrol .

Organocatalysis

Chemical Derivatization

Enantioselective Catalysis

作用機序

Target of Action

It is known that this compound is used as a pharmaceutical intermediate in the synthesis of a series of thiourea compounds with aromatic amine structures . These thiourea compounds have a good match with drug targets and show good inhibitory activity against in vitro tumor cell lines .

Mode of Action

It is known that the compound is used in the synthesis of thiourea compounds, which are known to interact with their targets through hydrogen bonding .

Biochemical Pathways

The thiourea compounds synthesized using this compound are known to have good inhibitory activity against in vitro tumor cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

It is known that the compound is hydrolyzed in water , which could potentially affect its bioavailability.

Result of Action

The thiourea compounds synthesized using this compound are known to have good inhibitory activity against in vitro tumor cell lines , suggesting that they may induce cell cycle arrest or apoptosis in these cells.

Action Environment

It is known that the compound is sensitive to moisture , which could potentially affect its stability and efficacy.

特性

IUPAC Name |

5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6N2S/c13-11(14,15)7-1-6(2-8(4-7)12(16,17)18)3-9-5-20-10(19)21-9/h1-2,4-5H,3H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJKQGGANUREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)

![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)